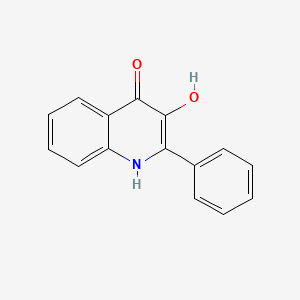

3-hydroxy-2-phenylquinolin-4(1H)-one

Description

3-Hydroxy-2-phenylquinolin-4(1H)-one is a compound that belongs to the quinolinone family, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinolinone core with a hydroxy group at the third position and a phenyl group at the second position. This structure is a common motif in various synthetic targets due to its pharmacological significance .

Synthesis Analysis

The synthesis of 3-hydroxyquinolin-2(1H)-ones can be achieved through various methods. One approach involves a one-pot synthesis from N-phenylacetoacetamide derivatives using PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . Another method utilizes phosphine-mediated redox cyclization of 1-(2-nitroaryl)prop-2-ynones under neutral conditions, which is a novel entry to the synthesis of these compounds . Additionally, a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy has been developed for the synthesis of dihydroquinolin-2(1H)-one derivatives . Solvent-free microwave synthesis using activated arylmalonates has also been reported for the rapid synthesis of these compounds . Moreover, novel synthesis methods in water have been developed, which are eco-friendly and utilize a one-pot C–C and C–N bond-forming strategy .

Molecular Structure Analysis

The molecular structure of 3-hydroxyquinolin-2(1H)-ones has been elucidated through various spectroscopic techniques and crystallography. For instance, the crystal structure of a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was determined by X-ray crystallography . The molecular geometry and electronic properties of these compounds have been studied using density functional theory (DFT) calculations, which provide insights into their conformational stability and reactive sites .

Chemical Reactions Analysis

The 3-hydroxyquinolin-2(1H)-one scaffold is versatile and can undergo various chemical reactions. For example, it can participate in the synthesis of transition metal complexes, as demonstrated by the formation of complexes with copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), and cadmium(II) . These compounds can also be functionalized further through reactions such as alkylation and acylation, expanding the range of potential derivatives and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxyquinolin-2(1H)-ones are influenced by their molecular structure. The presence of the hydroxy group and the phenyl ring contributes to their chemical reactivity and potential for forming hydrogen bonds and other intermolecular interactions. These properties are important for their biological activity and for the formation of complexes with metals . The thermal stability of these compounds and their metal complexes has been investigated, which is relevant for their practical applications . Additionally, the electronic absorption spectra of these compounds have been studied, which is useful for understanding their photophysical properties .

Propriétés

IUPAC Name |

3-hydroxy-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-13(15(14)18)10-6-2-1-3-7-10/h1-9,18H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNJPJCBBHOAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377222 | |

| Record name | 3-Hydroxy-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-2-phenylquinolin-4(1H)-one | |

CAS RN |

31588-18-8 | |

| Record name | 3-Hydroxy-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

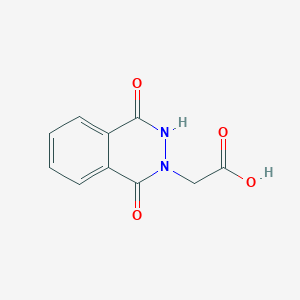

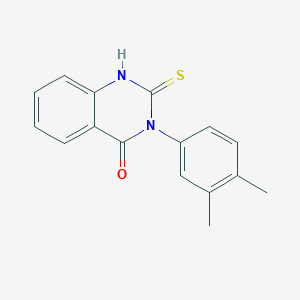

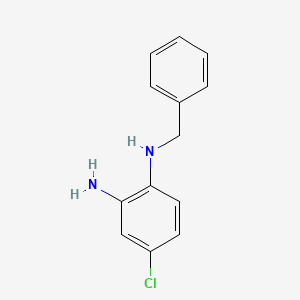

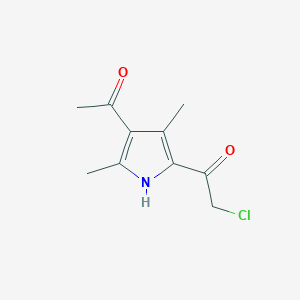

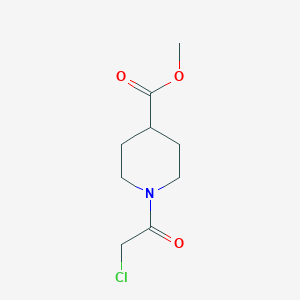

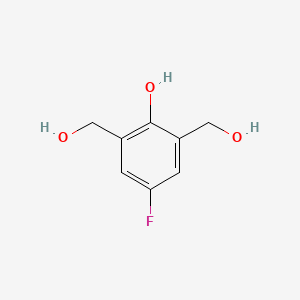

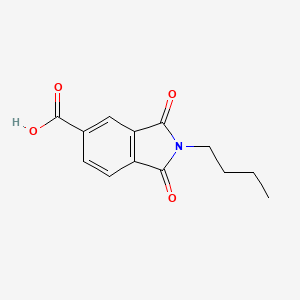

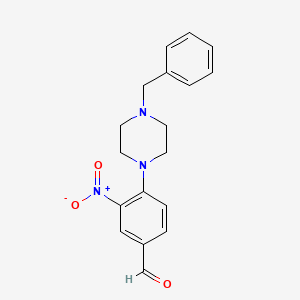

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What biological activities have been observed for 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives?

A1: Studies have revealed that certain derivatives of 3-hydroxy-2-phenylquinolin-4(1H)-one exhibit cytostatic activity []. This means they can inhibit the growth and proliferation of cells, highlighting their potential as anti-cancer agents. Further research is necessary to understand the specific mechanisms and targets involved.

Q2: Has the crystal structure of any 3-hydroxy-2-phenylquinolin-4(1H)-one derivative been solved?

A2: Yes, researchers have successfully characterized chloro and dichloro derivatives of 3-hydroxy-2-phenylquinolin-4(1H)-one using X-ray crystallography []. This structural information is crucial for understanding the molecule's three-dimensional shape, which can impact its interactions with biological targets and influence its activity.

Q3: Can 3-hydroxy-2-phenylquinolin-4(1H)-one interact with specific enzymes?

A3: Research indicates that 5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one can inhibit the Na+/K+-ATPase enzyme []. This enzyme plays a vital role in maintaining cellular ion balance, and its inhibition can have various physiological consequences. Further studies are needed to explore the implications of this interaction.

Q4: What spectroscopic techniques are useful for characterizing 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives?

A4: NMR (Nuclear Magnetic Resonance) spectroscopy is a valuable tool for characterizing 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives. Researchers have successfully used NMR spectra to confirm the structures of synthesized chloro and dichloro derivatives of this compound []. This technique provides valuable information about the connectivity and environment of atoms within the molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)